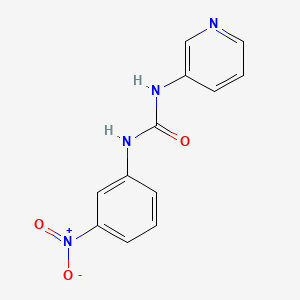
1-(3-Nitrophenyl)-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-3-pyridin-3-ylurea is an organic compound that belongs to the class of urea derivatives It features a nitrophenyl group attached to the nitrogen atom of the urea moiety and a pyridinyl group attached to the carbon atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-nitroaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 1-(3-Aminophenyl)-3-pyridin-3-ylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitroaniline and pyridine-3-carboxylic acid.
Scientific Research Applications
1-(3-Nitrophenyl)-3-pyridin-3-ylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-pyridin-3-ylurea depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitrophenyl and pyridinyl groups can interact with the target molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3-pyridin-3-ylurea: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-pyridin-2-ylurea: Similar structure but with the pyridinyl group in the 2-position.
1-(3-Nitrophenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridinyl group in the 4-position.
Uniqueness
1-(3-Nitrophenyl)-3-pyridin-3-ylurea is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the nitro group relative to the urea moiety can result in distinct electronic and steric effects, making this compound a valuable scaffold for the development of new chemical entities.
Properties
CAS No. |
13141-84-9 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-10-4-2-6-13-8-10)14-9-3-1-5-11(7-9)16(18)19/h1-8H,(H2,14,15,17) |
InChI Key |
BSNASVNTOPZGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CN=CC=C2 |
solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
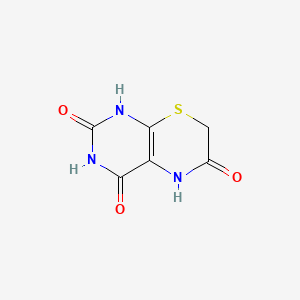
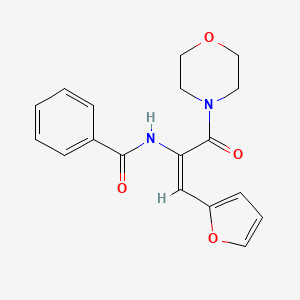

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

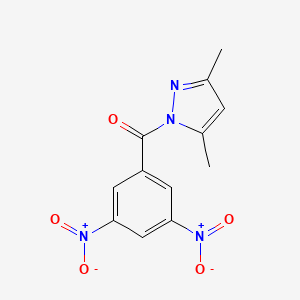
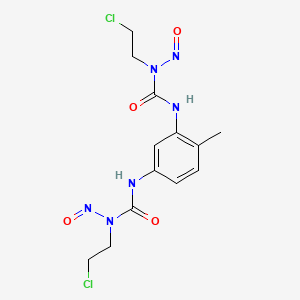
![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)
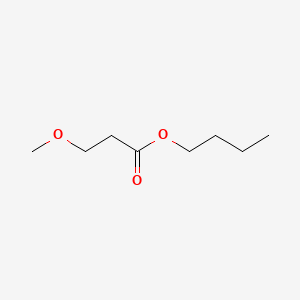
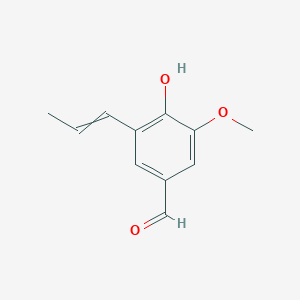
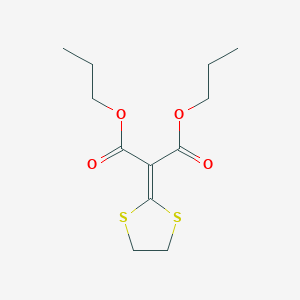
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
